![molecular formula C15H14FN3 B2854902 2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile CAS No. 338794-71-1](/img/structure/B2854902.png)
2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile
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Description
2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile, commonly referred to as AEFMN, is an organic compound with a variety of uses in scientific research. It is a derivative of nicotinonitrile, which is a type of organic compound known as an amide. AEFMN has been used in a range of laboratory experiments, including those related to drug delivery and protein engineering.
Scientific Research Applications
Antiviral Research
This compound has shown promise in antiviral research, particularly in the synthesis of benzamide derivatives with potent activity against avian paramyxovirus . By replacing the glutamic acid part of Pemetrexed with various amines, researchers have developed compounds with significantly higher antiviral activity, which could lead to the development of new antiviral medications.
Enzyme Inhibition
The pyrrolo[2,3-d]pyrimidine skeleton, which is present in this compound, is known for its enzyme inhibition properties . It has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme targeted by certain cancer therapies. This suggests its utility in the design of new enzyme inhibitors.
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives have been explored for their biological activities, including antitumor, antibacterial, and antifungal activities . The structural modifications of this compound could lead to new drugs with improved efficacy and safety profiles.
Biochemical Applications
The biochemical applications of this compound are linked to its role in the synthesis of novel compounds with significant biological activities . Its derivatives have been used to study various biochemical pathways and could be instrumental in discovering new biochemical tools.
Industrial Uses
While specific industrial uses of this compound were not directly found, related pyrimidine derivatives are synthesized for various industrial applications, including as intermediates in the production of agrochemicals and pharmaceuticals . The reactivity of this compound suggests its potential utility in industrial synthesis processes.
Drug Synthesis
This compound is involved in the synthesis of novel non-glutamate benzamide derivatives, which have shown enhanced antiviral activities compared to commercial drugs like Pemetrexed . This indicates its significant role in the development of new drugs, especially in the field of antiviral research.
properties
IUPAC Name |
2-amino-6-ethyl-4-(4-fluorophenyl)-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBFGIOTMADBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile |
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